molecular formula C16H15NO5S B1381126 4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 1858249-67-8

4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cat. No. B1381126
M. Wt: 333.4 g/mol
InChI Key: QNWSKXNIGWQETG-UHFFFAOYSA-N
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Description

The compound “4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid” is a complex organic molecule. It contains a benzylsulfonyl group, a dihydro-1,4-benzoxazine ring, and a carboxylic acid group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the benzylsulfonyl group might undergo reactions with nucleophiles, the dihydro-1,4-benzoxazine ring might participate in ring-opening reactions, and the carboxylic acid group could react with bases or be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxylic acid group could influence its solubility in water, while the aromatic benzylsulfonyl group and the dihydro-1,4-benzoxazine ring could contribute to its UV/Vis absorption properties .

Scientific Research Applications

1. Environmentally Benign Synthesis Approaches

  • Researchers have developed environmentally friendly methods for synthesizing 3,4-dihydro-2H-1,4-benzoxazines, including the compound . These methods involve sequential synthesis under phase transfer catalysis conditions, highlighting a push towards greener chemistry practices (Albanese et al., 2003).

2. Role in Peptidomimetic Building Blocks

  • The compound has been synthesized as part of a class of alkyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates. These are considered valuable for their potential as peptidomimetic building blocks, which are crucial in the development of therapeutic agents (Štefanić et al., 2001; Štefanić et al., 2003).

3. Antibacterial Activity

  • Certain analogues of this compound have been synthesized and evaluated for their antibacterial activity. These studies contribute to the ongoing search for new antibacterial agents, a crucial area in medicinal chemistry (Kadian et al., 2012).

4. Use in Polymer Chemistry

  • The compound forms part of a novel sulfonic acid-containing benzoxazine monomer, which is used for developing proton exchange membranes in fuel cells. This application illustrates its importance in materials science, particularly in the field of sustainable energy (Yao et al., 2014).

5. Catalysis and Chemical Synthesis

  • The compound and its derivatives are used in various catalysis and chemical synthesis methods. For instance, they are synthesized using copper-catalyzed domino ring opening and Goldberg coupling cyclization, demonstrating their versatility in organic synthesis (Rao et al., 2009).

Future Directions

The future research directions for this compound could be vast, depending on its properties and potential applications. It could be explored for use in various fields such as medicinal chemistry, materials science, or as an intermediate in organic synthesis .

properties

IUPAC Name

4-benzylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S/c18-16(19)15-10-17(13-8-4-5-9-14(13)22-15)23(20,21)11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWSKXNIGWQETG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2N1S(=O)(=O)CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Reactant of Route 2
4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Reactant of Route 3
4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Reactant of Route 4
4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Reactant of Route 5
4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Reactant of Route 6
4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

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